molecular formula C7H7N3 B8190992 Pyrrolo[1,2-a]pyrimidin-3-amine

Pyrrolo[1,2-a]pyrimidin-3-amine

Cat. No.: B8190992
M. Wt: 133.15 g/mol
InChI Key: GATGDNQADJQEKR-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-a]pyrimidin-3-amine is a nitrogen-containing heterocyclic compound with the molecular formula C7H7N3 and a molecular weight of 133.15 g/mol . This chemical scaffold is recognized for its potential in medicinal chemistry research, particularly as a building block for developing novel therapeutic agents. While specific biological data for this exact compound is limited, its core structure is a subject of significant scientific interest. Research on analogous pyrrolopyrimidine scaffolds has demonstrated considerable potential in antitumor applications . These fused heterocyclic systems are often investigated as kinase inhibitors and for their cytotoxic effects against various cancer cell lines . The presence of the amine functional group at the 3-position offers a versatile handle for further chemical modification, allowing researchers to create diverse libraries of derivatives for structure-activity relationship (SAR) studies. This product is intended for use in chemical synthesis and drug discovery research. It is provided as a high-purity material to ensure reproducible results in your experimental workflows. Please Note: This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrrolo[1,2-a]pyrimidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-6-4-9-7-2-1-3-10(7)5-6/h1-5H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GATGDNQADJQEKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=NC2=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Pyrrolo 1,2 a Pyrimidin 3 Amine

Strategies for the Construction of the Pyrrolo[1,2-a]pyrimidine (B7980946) Core

The formation of the fused pyrrolo[1,2-a]pyrimidine ring system can be achieved through several elegant synthetic strategies, including domino reactions, microwave-assisted synthesis, cyclization reactions, and multicomponent approaches.

Domino reactions, also known as tandem or cascade reactions, offer a highly efficient approach to the synthesis of complex molecules from simple starting materials in a single operation. A notable example is the synthesis of pyrrolo[1,2-a]pyrimidine enantiomers, which commences from 2-aminonorbornene (B1216617) hydroxamic acids. mdpi.comnih.govjyu.fi This process involves a domino ring-closure reaction with α-ketoglutaric acid or levulinic acid, leading to the formation of two diastereomers. mdpi.com The reaction pathway is initiated by the condensation of the starting materials, followed by a series of intramolecular cyclizations to construct the tetracyclic intermediate. researchgate.net

The stereochemistry of the final product is determined by the configuration of the initial amino hydroxamic acid, allowing for the synthesis of specific enantiomers. mdpi.comnih.govjyu.fi The diastereomeric intermediates can be separated by column chromatography. researchgate.net

Table 1: Domino Ring-Closure for Pyrrolo[1,2-a]pyrimidine Precursors

Starting Materials Reagents Key Transformation Intermediate Ref

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. In the context of pyrrolo[1,2-a]pyrimidine synthesis, microwave irradiation is effectively employed in the retro-Diels-Alder (RDA) reaction of the tetracyclic intermediates obtained from the domino ring-closure protocol. mdpi.comnih.govjyu.fi This step involves the thermal extrusion of cyclopentadiene (B3395910) to yield the bicyclic pyrrolo[1,2-a]pyrimidine core. mdpi.com

The use of microwave heating significantly reduces the reaction time required for the RDA reaction compared to conventional heating methods. researchgate.net For instance, the reaction can be completed in 20 minutes at 250°C under microwave irradiation. researchgate.net This methodology has been successfully applied to the synthesis of various new pyrrolo-pyrimidine analogues. researchgate.net

Table 2: Microwave-Assisted Retro-Diels-Alder Reaction

Intermediate Conditions Product Advantage Ref

Intramolecular cyclization reactions are fundamental to the formation of fused heterocyclic systems. For the synthesis of pyrrolopyrimidine isomers, such as pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones, a domino C-N coupling/hydroamination reaction sequence has been developed. beilstein-journals.orgbeilstein-journals.orgnih.gov This strategy involves the initial Sonogashira coupling of a halogenated pyrimidine (B1678525) with a terminal alkyne, followed by a palladium-catalyzed intramolecular cyclization. beilstein-journals.org

The optimization of this cyclization has shown that the choice of ligand is crucial, with DPEphos being identified as a particularly effective ligand for this transformation. beilstein-journals.org The reaction tolerates a variety of functional groups on the aniline (B41778) component, including methoxy, fluoro, trifluoromethyl, methyl, and bromo groups, leading to a diverse range of substituted pyrrolopyrimidines in moderate to good yields. beilstein-journals.org

Multicomponent reactions (MCRs) are highly convergent processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. A one-pot, three-component synthesis of substituted pyrrolo[1,2-a]thieno[3,2-e]pyrimidine derivatives has been developed, showcasing the utility of MCRs in constructing complex fused systems. nih.gov This reaction proceeds via a multistep cascade from 2-aminothiophenes, 2-hydroxy-4-oxobut-2-enoic acids, and cyanoacetic acid derivatives, catalyzed by diisopropylethylamine under mild conditions. nih.gov

While this example leads to a thieno-fused analogue, the principle of using MCRs to construct the pyrrolo[1,2-a]pyrimidine core is a significant advancement. Similarly, MCRs have been effectively used for the synthesis of other isomers like pyrrolo[2,3-d]pyrimidine derivatives from arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. scielo.org.mx

Table 3: Multicomponent Reaction for a Fused Pyrrolo[1,2-a] System

Components Catalyst Key Features Product Ref

Introduction and Functionalization of the 3-Amine Moiety

Once the pyrrolo[1,2-a]pyrimidine core is constructed, the next critical step is the introduction of the amine group at the C-3 position to yield the target compound, Pyrrolo[1,2-a]pyrimidin-3-amine.

The direct introduction of an amino group onto a heterocyclic ring can be a challenging transformation. While specific literature detailing the direct amination of the unsubstituted pyrrolo[1,2-a]pyrimidine at the C-3 position to exclusively yield this compound is not extensively documented in the provided search results, related transformations on similar heterocyclic systems provide valuable insights. For instance, the synthesis of N-(heteroaryl)-pyrrolo[3,2-d]pyrimidin-2-amine derivatives has been described, where an amino group is coupled to the pyrimidine ring. google.com In such syntheses, a chloro-substituted fused pyrimidine can be reacted with a heteroarylamine in a polar solvent. The use of an alkylsulfone or alkylsulfoxide substituted fused pyrimidine in place of a chloro-substituted one has been shown to increase the yield of the coupled diamine. google.com These methods, while applied to a different isomer and position, suggest that nucleophilic aromatic substitution could be a viable strategy for the synthesis of this compound, likely from a 3-halo-pyrrolo[1,2-a]pyrimidine precursor.

Precursor-Based Syntheses Incorporating the Amine Functionality

The synthesis of the pyrrolo[1,2-a]pyrimidine core can be strategically designed to carry the desired 3-amino group from the outset. This approach involves the cyclocondensation of a suitably functionalized 2-aminopyrrole precursor with a three-carbon building block to form the fused pyrimidine ring.

A common strategy for related pyrrolopyrimidine isomers, such as pyrrolo[3,2-d]pyrimidines, involves the use of 3-aminopyrrole derivatives. semanticscholar.org In these methods, a pre-formed 3-aminopyrrole, often containing other activating groups like cyano or ester functionalities, is reacted with reagents that provide the remaining atoms for the pyrimidine ring. For instance, reacting a 3-aminopyrrole-4-carbonitrile with triethyl orthoformate or dimethylformamide dimethylacetal (DMFDMA) generates key intermediates that can be cyclized with an amine source, such as methanolic ammonia, to yield the fused aminopyrimidine system. semanticscholar.org

While specific examples for the direct synthesis of this compound using this precursor-based approach are not prominently detailed in the reviewed literature, the underlying principle remains a valid and powerful strategy. The key would be the selection of an appropriate 1,3-dielectrophilic partner to react with a 2-aminopyrrole in a manner that ensures the correct regiochemical outcome for the [1,2-a] fusion.

Post-Cyclization Modification of Pyrrolo[1,2-a]pyrimidine Scaffolds to Incorporate the 3-Amine

An alternative and highly versatile approach to synthesizing this compound is through the functionalization of a pre-formed pyrrolo[1,2-a]pyrimidine ring system. This method typically involves the introduction of a leaving group at the 3-position, followed by a nucleophilic substitution with an amine or its equivalent.

The most common modern method for this type of transformation is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction has become a cornerstone of synthetic chemistry for its ability to form carbon-nitrogen bonds with high efficiency and broad functional group tolerance. The general two-step process would be:

Halogenation at the 3-Position: The pyrrolo[1,2-a]pyrimidine scaffold is first treated with an electrophilic halogenating agent, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), to install a halogen (e.g., Br or Cl) selectively at the 3-position of the pyrrole (B145914) ring. This position is often susceptible to electrophilic attack.

Palladium-Catalyzed Amination: The resulting 3-halo-pyrrolo[1,2-a]pyrimidine is then subjected to a Buchwald-Hartwig cross-coupling reaction. This involves treating the halide with an amine source in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. Ammonia equivalents, such as benzophenone (B1666685) imine, can be used to install a primary amine, which is subsequently revealed upon hydrolysis.

This post-cyclization functionalization offers significant flexibility, allowing for the synthesis of not only the parent 3-amino compound but also a diverse library of N-substituted derivatives by varying the amine coupling partner.

Stereoselective Synthesis of this compound Enantiomers

The development of methods to produce enantiomerically pure forms of chiral molecules is critical in pharmaceutical chemistry. For pyrrolo[1,2-a]pyrimidines featuring a stereocenter, several advanced strategies have been devised.

Chirality Transfer Methodologies in Pyrrolo[1,2-a]pyrimidine Synthesis

A highly effective method for the asymmetric synthesis of pyrrolo[1,2-a]pyrimidines relies on the principle of chirality transfer. In this approach, the chirality is sourced from an enantiopure starting material and is transferred to the final product through a controlled sequence of reactions.

An elegant example of this is a domino ring-closure followed by a microwave-induced retro-Diels-Alder (RDA) protocol. nih.gov This process begins with enantiomerically pure 2-aminonorbornene hydroxamic acids, where the norbornene framework serves as a chiral auxiliary. nih.gov The synthesis proceeds through the following key steps:

Domino Ring Closure: The chiral 2-aminonorbornene derivative undergoes a domino reaction with a dicarbonyl compound, such as levulinic acid or α-ketoglutaric acid. This forms a complex tetracyclic intermediate where the stereochemistry from the norbornene is preserved. nih.gov

Retro-Diels-Alder Reaction: The separated diastereomeric tetracycle is then heated under microwave irradiation. This induces an RDA reaction, causing the extrusion of cyclopentadiene and the concomitant formation of the aromatic pyrrolo[1,2-a]pyrimidine ring system. nih.gov

Crucially, the absolute configuration of the final product is dictated by the configuration of the starting chiral amine. nih.gov This methodology avoids the need for chiral chromatography or resolution of the final product by embedding the stereochemical control at the very beginning of the synthetic sequence. The stereochemistry of the products has been unequivocally confirmed by X-ray crystallography. nih.gov

Table 1: Chirality Transfer in Pyrrolo[1,2-a]pyrimidine Synthesis via Retro-Diels-Alder Reaction nih.gov
Chiral PrecursorReactantKey IntermediateFinal Product (Enantiomer)Reaction Conditions (RDA)
(+)-2-Aminonorbornene hydroxamic acidLevulinic acidTetracyclic methanopyrrolo[1,2-a]quinazoline derivative(+)-Pyrrolo[1,2-a]pyrimidine derivativeMicrowave, 240 °C, 20 min
(-)-2-Aminonorbornene hydroxamic acidLevulinic acidTetracyclic methanopyrrolo[1,2-a]quinazoline derivative(-)-Pyrrolo[1,2-a]pyrimidine derivativeMicrowave, 240 °C, 20 min

Resolution Techniques for this compound Racemates

When a stereoselective synthesis is not employed, the product is typically a racemic mixture (a 50:50 mixture of both enantiomers). The separation of these enantiomers, a process known as chiral resolution, is necessary to study the properties of each one individually.

The most established method for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.orglibretexts.org Since enantiomers have identical physical properties (e.g., solubility, melting point), they cannot be separated by standard techniques like crystallization. However, diastereomers possess different physical properties. The process involves the following steps:

Salt Formation: The racemic this compound is treated with a single enantiomer of a chiral acid, known as a resolving agent. This acid-base reaction forms a mixture of two diastereomeric salts. libretexts.orglibretexts.org

Separation: Due to their different solubilities, the two diastereomeric salts can be separated by fractional crystallization. One diastereomer will typically crystallize out of the solution first, allowing it to be isolated in pure form by filtration. wikipedia.org

Liberation of the Enantiomer: The separated diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to break the ionic bond, regenerating the enantiomerically pure free amine and the chiral acid, which can often be recovered. libretexts.org

This cycle can be repeated with the remaining solution (the mother liquor) to isolate the other enantiomer. The choice of the chiral resolving agent is crucial for efficient separation and is often determined empirically.

Table 2: Common Chiral Resolving Agents for Racemic Amines libretexts.orglibretexts.org
Chiral AcidTypeTypical Application
(+)-Tartaric acidNaturally OccurringResolution of a wide range of basic compounds.
(-)-Malic acidNaturally OccurringUsed for resolving synthetic amines.
(-)-Mandelic acidSynthetic/NaturalEffective for various amines, forming crystalline salts.
(+)-Camphor-10-sulfonic acidNatural DerivativeStrong acid, useful for weakly basic amines.

Chemical Reactivity and Transformation of Pyrrolo 1,2 a Pyrimidin 3 Amine

The reactivity of the pyrrolo[1,2-a]pyrimidine (B7980946) system is characterized by the electronic nature of the fused pyrrole (B145914) and pyrimidine (B1678525) rings. The nitrogen atoms in the pyrimidine ring are electron-withdrawing, which influences the electron density across the entire ring system.

Electrophilic Substitution Reactions on the Pyrrolo[1,2-a]pyrimidine Ring

The pyrrolo[1,2-a]pyrimidine ring system can undergo electrophilic substitution, although the reactivity is influenced by the electron-withdrawing nature of the pyrimidine ring. The presence of activating groups, such as an amine at the 3-position, can enhance the propensity for these reactions. For the related pyrrolo[2,3-d]pyrimidine series, electrophilic substitution, such as halogenation, has been observed at the C-3 position of the pyrrole ring when the core is appropriately substituted. mdpi.com For instance, N-halosuccinimides have been used for electrophilic aromatic halogenations. mdpi.com

The regioselectivity of electrophilic attack is generally directed towards the electron-rich pyrrole ring. In similar fused heterocyclic systems like imidazo[1,2-a]pyrazine, electrophilic substitution preferentially occurs at the C-3 position of the five-membered ring. This is attributed to the greater stability of the resulting intermediate, which maintains the aromaticity of the six-membered ring. stackexchange.com

Nucleophilic Aromatic Substitution on Activated Pyrrolo[1,2-a]pyrimidine Sites

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the pyrrolo[1,2-a]pyrimidine core, particularly when a good leaving group is present at an activated position. Heterocycles like pyridines and pyrimidines are generally amenable to SNAr reactions. nih.govyoutube.com The presence of electron-withdrawing nitrogen atoms in the pyrimidine ring facilitates nucleophilic attack.

In related pyrrolo[2,3-d]pyrimidine systems, nucleophilic displacement of a chloro group at the C-4 position by amines is a common strategy for derivatization. For example, 4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine reacts with amines in the presence of a base like diisopropylethylamine (DIPEA) to yield C-4 substituted products. nih.gov This type of reaction is often carried out at elevated temperatures in a polar solvent. google.com

Metalation and Subsequent Electrophilic Capture in Pyrrolopyrimidines

Directed metalation followed by quenching with an electrophile is a powerful tool for the functionalization of heterocyclic systems. While specific examples for Pyrrolo[1,2-a]pyrimidin-3-amine are not prevalent in the provided search results, the general strategy is applicable to pyrrolopyrimidine scaffolds. This approach often involves the use of strong bases like organolithium reagents to deprotonate a specific C-H bond, creating a nucleophilic center that can react with various electrophiles.

Reactivity of the 3-Amine Functional Group

The 3-amine group on the pyrrolo[1,2-a]pyrimidine core is a versatile functional handle that can participate in a variety of chemical transformations.

Acylation and Alkylation Reactions of the 3-Amine

The primary amine at the 3-position can readily undergo acylation and alkylation reactions. Acylation can be achieved using acylating agents such as acid chlorides or anhydrides to form the corresponding amides. Alkylation, on the other hand, introduces alkyl groups onto the nitrogen atom. These reactions are fundamental in modifying the electronic and steric properties of the molecule.

Condensation and Cycloaddition Reactions Involving the 3-Amine

The 3-amine group can participate in condensation reactions with carbonyl compounds to form imines. For instance, in related tricyclic pyrrolo[2,3-d]pyrimidinone systems, carbonyl-amine condensation has been utilized to synthesize imine derivatives. mdpi.com This type of reaction can be facilitated by activating agents like trifluoromethanesulfonic anhydride (B1165640) (Tf2O). mdpi.com

Furthermore, the amine functionality can be a component in cycloaddition reactions. While direct examples involving the 3-amine of this compound in cycloadditions are not detailed in the search results, 1,3-dipolar cycloadditions are a common method for constructing five-membered heterocyclic rings. libretexts.orgresearchgate.net It is conceivable that derivatives of the 3-amine could be transformed into a 1,3-dipole, which could then react with a dipolarophile. For example, the reaction of fervenulin (B1672609) 4-oxides with acetylenic esters leads to the formation of pyrrolo[3,2-d]pyrimidines via a 1,3-dipolar cycloaddition. acs.org

Interactive Data Tables

Table 1: Electrophilic Halogenation of a Pyrrolopyrimidine Core

EntrySubstrateReagentProductYield (%)Reference
12-(4-Chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-oneN-Chlorosuccinimide3-Chloro-2-(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one77 mdpi.com
22-(4-Chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-oneN-Bromosuccinimide3-Bromo-2-(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one56 mdpi.com
32-(4-Chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-oneN-Iodosuccinimide2-(4-Chlorophenyl)-3-iodo-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one75 mdpi.com

Table 2: Nucleophilic Aromatic Substitution on a Pyrrolopyrimidine Core

EntrySubstrateNucleophileProductConditionsYield (%)Reference
14-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidineN-methyl-1-(6-chloropyridin-3-yl)methanamineN-((6-Chloropyridin-3-yl)methyl)-N-methyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-aminen-BuOH, DIPEA, 120 °C, 20 hNot Specified nih.gov
25-Bromo-2,4-dichloropyrimidineCyclopentylamine5-Bromo-N-cyclopentyl-2-chloropyrimidin-4-amineNot SpecifiedNot Specified tandfonline.com

Table 3: Condensation Reaction of a Pyrrolopyrimidine Derivative

EntrySubstrate 1Substrate 2ProductConditionsYield (%)Reference
1Tricyclic pyrrolo[2,3-d]pyrimidinone4-Halo-substituted phenyl anilinesPyrrolo[2,3-d]pyrimidine-imineTf2O, 2-methoxypyridine, DCM, 0 °C to rt45-99 mdpi.com

Amine-Mediated Transformations within the Pyrrolo[1,2-a]pyrimidine System

The 3-amino group of the pyrrolo[1,2-a]pyrimidine scaffold is a key functional handle that allows for a variety of chemical transformations. Its reactivity is characteristic of an aromatic amine, enabling derivatization through reactions such as acylation, sulfonylation, and the formation of urea (B33335) and thiourea (B124793) analogs. These transformations are crucial for developing new compounds with tailored electronic and steric properties, which is of significant interest in medicinal chemistry and materials science. The nucleophilicity of the exocyclic amino group allows for facile reaction with a range of electrophilic partners.

Acylation and Sulfonylation

The 3-amino group of this compound can be readily acylated using acyl chlorides or acid anhydrides under standard conditions, typically in the presence of a base to neutralize the acid byproduct. Similarly, sulfonylation can be achieved by reacting the amine with sulfonyl chlorides. These reactions lead to the formation of stable amide and sulfonamide linkages, respectively. The choice of solvent and base is critical to ensure high yields and purity of the products.

Reagent ClassExample ReagentProduct TypeTypical Conditions
Acyl HalideAcetyl chlorideAmidePyridine, 0 °C to rt
Acid AnhydrideAcetic anhydrideAmidePyridine, rt
Sulfonyl HalideBenzenesulfonyl chlorideSulfonamidePyridine, DCM, rt

Urea and Thiourea Formation

The reaction of this compound with isocyanates and isothiocyanates provides a straightforward route to the corresponding urea and thiourea derivatives. These reactions generally proceed under mild conditions and without the need for a catalyst, highlighting the nucleophilic character of the 3-amino group. The resulting urea and thiourea moieties can introduce additional hydrogen bonding capabilities to the molecule, significantly influencing its intermolecular interactions. The synthesis of urea and thiourea derivatives from various amine precursors is a well-established strategy in medicinal chemistry for generating compounds with a wide array of biological activities. researchgate.netccsenet.orgresearchgate.net

Reagent ClassExample ReagentProduct TypeTypical Conditions
IsocyanatePhenyl isocyanateUreaTHF, rt
IsothiocyanatePhenyl isothiocyanateThioureaDMF, rt

Detailed Research Findings

While specific studies detailing extensive amine-mediated transformations of this compound are not abundant in publicly available literature, the reactivity of amino groups on related heterocyclic systems, such as aminopyrroles and other pyrrolopyrimidine isomers, has been documented. For instance, the reaction of 3-aminopyrrole with chloropyrimidines occurs exclusively at the 3-amino group, demonstrating its nucleophilicity. nih.gov Furthermore, the synthesis of various substituted pyrrolo[1,2-a]pyrimidines often involves the manipulation of functional groups that can be influenced by an amino substituent. nih.gov The general principles of amine chemistry, supported by studies on analogous structures, suggest that the 3-amino group of this compound is a versatile functional group for derivatization.

Advanced Spectroscopic and Structural Characterization of Pyrrolo 1,2 a Pyrimidin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

Should peer-reviewed data for Pyrrolo[1,2-a]pyrimidin-3-amine become available in the future, this article can be revisited.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structural features through the analysis of its fragmentation pattern. In the analysis of this compound, mass spectrometry confirms the molecular formula and provides insights into the stability of the fused ring system.

Upon ionization in the mass spectrometer, typically through electron impact (EI), the this compound molecule forms a molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this ion confirms the molecular weight of the compound. Due to the presence of an odd number of nitrogen atoms, the molecular ion peak will appear at an odd nominal mass, consistent with the nitrogen rule. libretexts.org

The molecular ions of such heterocyclic systems are often energetically unstable and undergo fragmentation, breaking into smaller, characteristic charged fragments. chemguide.co.ukwikipedia.org The fragmentation pattern is a unique fingerprint of the molecule, revealing information about its structural arrangement. For this compound, the fragmentation is expected to be influenced by the stable aromatic pyrrole (B145914) and pyrimidine (B1678525) rings.

A plausible fragmentation pathway for this compound would involve initial cleavages related to the amino group and subsequent ring fragmentation. The loss of a hydrogen radical (H•) from the amino group is a common fragmentation for aromatic amines, leading to an [M-1]⁺ ion. miamioh.edu Another likely initial fragmentation is the loss of HCN from the pyrimidine ring, a characteristic fragmentation for nitrogen-containing heterocycles. More complex rearrangements and cleavages of the fused ring system would lead to further smaller fragment ions.

Hypothetical Mass Spectrometry Data for this compound

m/z (amu)Proposed Fragment IonDescription
133[C₇H₇N₃]⁺•Molecular Ion (M⁺•)
132[C₇H₆N₃]⁺Loss of a hydrogen radical from the amino group
106[C₆H₆N₂]⁺•Loss of HCN from the pyrimidine ring
79[C₅H₅N]⁺Fragmentation of the fused ring system

This data is illustrative and represents a plausible fragmentation pattern based on the chemical structure and general fragmentation rules for related compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography (HPLC) is an essential chromatographic technique for the separation, identification, and quantification of components in a mixture. For this compound, HPLC is the method of choice for assessing the purity of a synthesized batch. thermofisher.com As this compound is an achiral molecule, the determination of enantiomeric excess is not applicable.

The principle of HPLC relies on the differential partitioning of the analyte between a stationary phase (packed in a column) and a mobile phase (a solvent or mixture of solvents). For the analysis of aromatic amines like this compound, a reversed-phase HPLC method is commonly employed. oup.comchromatographyonline.com In this setup, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase.

The purity of a sample is determined by injecting a solution of the compound into the HPLC system and monitoring the eluent with a suitable detector, typically a UV-Vis detector, as aromatic systems absorb UV light. A pure sample will ideally show a single, sharp peak in the resulting chromatogram. The presence of additional peaks indicates the presence of impurities. The area of each peak is proportional to the concentration of the corresponding component, allowing for the quantitative determination of purity.

Illustrative HPLC Method and Purity Analysis for this compound

ParameterValue
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic mixture of acetonitrile (B52724) and water with 0.1% formic acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Hypothetical Purity Report

Peak No.Retention Time (min)Area (%)Identity
13.599.5This compound
24.20.3Impurity A
35.10.2Impurity B

This data is for illustrative purposes to demonstrate a typical HPLC purity analysis.

Theoretical and Computational Chemistry of Pyrrolo 1,2 a Pyrimidin 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and geometric parameters of molecules. These methods provide a detailed picture of the electron distribution and energy, which are crucial for understanding a molecule's stability and reactivity.

Ab Initio and Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to predict the properties of molecules. DFT, in particular, has become a popular tool for studying medium to large-sized organic molecules due to its balance of accuracy and computational cost.

For derivatives of the related pyrrolo[2,3-d]pyrimidine scaffold, DFT calculations have been employed to determine their optimized geometries and electronic properties. tandfonline.comresearchgate.net Typically, a basis set such as 6-311G++ is used with a functional like B3LYP to perform these calculations. tandfonline.comresearchgate.net Such studies yield important data, including bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. The stereochemistry of synthesized pyrrolo[1,2-a]pyrimidine (B7980946) enantiomers has been confirmed using X-ray crystallography, providing experimental data that can be used to validate and benchmark the results of computational geometry optimizations. nih.gov

Furthermore, these calculations provide insights into the electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.comresearchgate.net The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For some pyrrolo[1,2-c]imidazole derivatives, which share structural similarities, negative HOMO and LUMO energies calculated by DFT indicated that the compounds are stable. researchgate.net

Below is a hypothetical table representing the kind of data that would be generated from a DFT study on Pyrrolo[1,2-a]pyrimidin-3-amine.

Table 1: Hypothetical DFT Calculation Results for this compound

ParameterCalculated Value
Geometric Parameters
Bond Length (N1-C2)1.38 Å
Bond Length (C2-N3)1.35 Å
Bond Angle (N1-C2-N3)120.5°
Dihedral Angle (H-N3-C2-N1)180.0°
Electronic Properties
Energy of HOMO-6.2 eV
Energy of LUMO-1.8 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment3.5 D
Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

Reactivity Predictions and Transition State Analysis using Computational Methods

Computational methods are invaluable for predicting the reactivity of molecules and for studying the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, which are the high-energy structures that connect reactants and products. The energy of the transition state determines the activation energy of the reaction, a key factor in reaction kinetics.

For related heterocyclic systems, computational analysis has been used to understand reaction pathways. For instance, DFT calculations have been used to show that the formation of a triazole ring in the synthesis of some bis-pyrrolo[2,3-d]pyrimidines is highly exergonic and that a Cu(I) catalyst is necessary to overcome a high kinetic barrier. mdpi.com In the context of this compound, these methods could be used to predict its sites of electrophilic or nucleophilic attack, its acidity or basicity, and its susceptibility to various chemical transformations.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are used to study the behavior of molecules over time, providing a dynamic view of their conformational flexibility and interactions with other molecules.

Conformational Space Exploration of this compound

The biological activity of a molecule is often dependent on its three-dimensional conformation. This compound, while being a relatively rigid fused ring system, will have some degree of conformational freedom, particularly if substituted. Exploring the conformational space helps to identify the low-energy conformations that are most likely to be present and interact with biological targets. Molecular mechanics force fields are typically used for these explorations due to their computational efficiency. For some pyrrolo[2,3-d]pyrimidine derivatives, conformational energy values of the best-fitted conformers have been simulated to design new compounds. nih.gov

Ligand-Based and Structure-Based Approaches in Scaffold Design

Computational methods play a crucial role in modern drug discovery and scaffold design. Both ligand-based and structure-based approaches are employed to design new molecules with enhanced biological activity.

In ligand-based design , the structural features of known active molecules are used to develop a model that predicts the activity of new compounds. This is particularly useful when the three-dimensional structure of the biological target is unknown.

In structure-based design , the known 3D structure of the target protein is used to design ligands that can bind to it with high affinity and selectivity. Molecular docking is a key technique in this approach, where the binding mode and affinity of a ligand to a protein's active site are predicted. For example, molecular docking has been used to study the binding of pyrrolo[3,2-d]pyrimidine derivatives to the kinase insert domain receptor (KDR). nih.gov In another study, the binding mechanism of pyrrolo-pyrimidine derivatives against Fibroblast growth factor receptor 1 (FGFR1) was explored using flexible docking and molecular dynamics (MD) simulations. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-protein complex. nih.gov For instance, in the study of FGFR1 inhibitors, residues like Lys514, Asn568, Glu571, and Asp641 were identified as crucial for ligand binding. nih.gov

The following table shows representative docking scores for some pyrrolo[3,2-d]pyrimidine analogues against human SHMT2, illustrating the type of data generated in such studies.

Table 2: Docking Scores of Pyrrolo[3,2-d]pyrimidine Analogues against Human SHMT2

CompoundDocking Score (kcal/mol)
AGF291-
AGF320-
AGF347Better than -5.58
SHIN1-5.58
Source: Adapted from a study on novel pyrrolo[3,2-d]pyrimidine compounds. aacrjournals.org Note: Specific values for AGF291 and AGF320 were not provided in the source.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling Methodologies

QSAR and pharmacophore modeling are computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Quantitative Structure-Activity Relationship (QSAR) studies are used to develop models that can predict the activity of new compounds based on their physicochemical properties or structural features. Both 2D-QSAR and 3D-QSAR methods are employed. For instance, 2D-QSAR studies have been conducted on new pyrimido[5,4-e]pyrrolo[1,2-c]pyrimidines, revealing statistically significant predictive models. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship in three dimensions. These methods have been applied to pyrrolo[3,2-d]pyrimidine derivatives as KDR inhibitors, yielding statistically significant models. nih.gov A study on pyrrolo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine (B153573) antifolates also reported successful CoMFA and CoMSIA models. bookpi.org

Table 3: Statistical Results of 3D-QSAR Models for Pyrrolo[2,3-d]pyrimidine and Thieno[2,3-d]pyrimidine Antifolates

Modelq² (Cross-validated)r² (Non-cross-validated)
CoMFA (Ligand-based)0.5230.974
CoMFA (Receptor-based)0.5660.969
CoMSIA (Ligand-based)0.5160.983
CoMSIA (Receptor-based)0.4710.972
Source: A study on 3D QSAR of Pyrrolo Pyrimidine (B1678525) and Thieno Pyrimidines. bookpi.org

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophore) that is responsible for a molecule's biological activity. This model can then be used to screen large databases of compounds to find new molecules that fit the pharmacophore and are therefore likely to be active. For pyrrolo[2,3-d]pyrimidine derivatives, pharmacophore models have been generated based on known inhibitors of targets like VEGFRTK to guide the design of new compounds. nih.govbue.edu.eg

Development of QSAR Models for Pyrrolo[1,2-a]pyrimidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing mathematical models that correlate the chemical structure of compounds with their biological activity. For the broader class of pyrrolopyrimidines, several 3D-QSAR studies have been conducted to elucidate the structural requirements for various biological activities, such as the inhibition of human thymidylate synthase. nih.govresearchgate.netresearchgate.net These studies typically involve methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

For instance, a 3D-QSAR study on a series of pyrrolo pyrimidine and thieno pyrimidine antifolates resulted in statistically significant models. nih.gov The CoMFA models, both ligand-based and receptor-based, yielded high non-cross-validated r² values of 0.974 and 0.969, respectively, indicating a strong correlation between the structural features and the observed activity. nih.gov The CoMSIA models also showed robust predictive power. nih.gov Such models are instrumental in guiding the design of new, more potent inhibitors by identifying key steric and hydrogen-bonding modifications that can enhance bioactivity. nih.gov

While extensive QSAR studies have been performed on the related pyrrolo[2,3-d]pyrimidine scaffold, which is a core component of many kinase inhibitors, specific QSAR models dedicated solely to the Pyrrolo[1,2-a]pyrimidine isomer are less prevalent in currently available literature. semanticscholar.orgmdpi.com The insights gained from the more extensively studied isomers, however, provide a valuable starting point for the computational analysis of novel pyrrolo[1,2-a]pyrimidine derivatives.

Table 1: Statistical Results of 3D-QSAR Models for Pyrrolo Pyrimidine Derivatives nih.gov

Model TypeValidation Methodq² (Cross-validated)r² (Non-cross-validated)
CoMFA (Ligand-based)Leave-one-out (LOO)0.5230.974
CoMFA (Receptor-based)Leave-one-out (LOO)0.5660.969
CoMSIA (Ligand-based)Leave-one-out (LOO)0.5160.983
CoMSIA (Receptor-based)Leave-one-out (LOO)0.4710.972

Pharmacophore Feature Identification for this compound Scaffolds

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. The pyrrolopyrimidine nucleus is recognized as a significant pharmacophore in medicinal chemistry, displaying a wide array of biological activities including antimicrobial, antitumor, and anti-inflammatory properties. researchgate.netnih.gov

The design of novel therapeutic agents often involves incorporating essential pharmacophoric elements into a core scaffold. For the general pyrrolopyrimidine structure, these often include:

A fused N-heterocyclic system that can mimic endogenous structures like purines. researchgate.net

Electron-rich aryl substitutions that can participate in π-stacking interactions with biological targets. researchgate.net

The strategic placement of halogen groups to potentially enhance binding affinity and improve metabolic stability. researchgate.net

While the synthesis of various Pyrrolo[1,2-a]pyrimidine derivatives has been reported, detailed pharmacophore models specifically for the 3-amine substituted scaffold are not extensively documented in public research. researchgate.netnih.gov However, the general principles derived from related fused pyrimidine systems are applicable. For example, the hydroxamic acid moiety is a known key pharmacophore that has been incorporated into pyrrolo[1,2-a]pyrimidine structures. nih.gov The development of specific pharmacophore hypotheses for this compound derivatives would be a critical step in unlocking their full therapeutic potential, guiding the synthesis of new compounds with optimized activity against specific biological targets. semanticscholar.org

Pyrrolo 1,2 a Pyrimidin 3 Amine As a Scaffold in Medicinal Chemistry Research

Concept of Pyrrolopyrimidines as Privileged Structures in Drug Discovery

In drug discovery, the concept of a "privileged structure" refers to a molecular scaffold that is capable of binding to a range of different biological targets. nih.gov These frameworks are not merely versatile in their interactions but also tend to possess drug-like characteristics, making them excellent starting points for the development of novel therapeutic agents. nih.gov The indole (B1671886) ring is a classic example of a privileged scaffold, found in numerous approved drugs. nih.gov

The pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold, an isomer of the core subject of this article, is recognized as a unique and privileged heterocyclic system. mdpi.com Its structural resemblance to the purines found in DNA and RNA allows it to function as a mimic, interacting with a wide array of biological targets. nih.govmdpi.com This inherent bio-activity has led to the inclusion of the pyrrolopyrimidine skeleton in a multitude of clinical drugs and synthetic derivatives with significant biological importance. mdpi.comnih.gov The utility of this scaffold is broad, with derivatives showing anti-neurodegenerative, anti-inflammatory, antibacterial, and antitumor activities. nih.gov This versatility underscores the status of the pyrrolopyrimidine core as a privileged structure in medicinal chemistry.

Strategic Integration of the Pyrrolo[1,2-a]pyrimidin-3-amine Motif into Bioactive Frameworks

The strategic incorporation of the Pyrrolo[1,2-a]pyrimidine (B7980946) scaffold into larger molecular frameworks is a deliberate design choice aimed at leveraging its privileged nature to create potent and selective bioactive compounds. Researchers often employ a strategy of rational hybridization, combining the pyrrolopyrimidine core with other known pharmacophoric fragments. This approach seeks to retain essential drug-like properties while exploring novel three-dimensional arrangements and electronic distributions to achieve targeted biological activity, such as selective anticancer effects. mdpi.com

For instance, the development of novel antitumor agents has been achieved through the one-pot, three-component synthesis of substituted pyrrolo[1,2-a]thieno[3,2-e]pyrimidines. nih.gov This method allows for the strategic construction of a complex heterocyclic system built upon the pyrrolopyrimidine motif, leading to compounds with significant antitumor activity. nih.gov The synthesis itself is designed for efficiency and versatility, enabling the creation of a diverse library of compounds for screening. nih.govnih.gov This strategic synthesis and subsequent biological evaluation demonstrate how the pyrrolopyrimidine core is a foundational element in the rational design of new therapeutic candidates. nih.gov

Structure-Activity Relationship (SAR) Methodologies for this compound Analogs

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For this compound analogs, SAR methodologies are employed to systematically optimize potency, selectivity, and pharmacokinetic properties.

A key aspect of SAR is understanding the effect of different substituents on the core scaffold. The influence of placing electron-withdrawing or electron-donating groups at various positions on the pyrrolopyrimidine ring system is systematically studied to map out its effect on bioactivity. nih.gov For example, in a series of novel pyrrolo[1,2-a]thieno[3,2-e]pyrimidine derivatives designed as potential antitumor agents, the nature of the substituents was found to be critical for their activity against various cancer cell lines. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational methodology used in this context. researchgate.net QSAR models are built to correlate variations in the structural features of compounds with changes in their measured biological activity. researchgate.net For a series of 1,2,4-triazolo[1,5-a]pyrimidine analogs, a related heterocyclic system, QSAR studies identified five key molecular descriptors that significantly contributed to their antiplasmodial activity. mdpi.com The resulting regression equation provided a predictive model for the bioactivity (pIC₅₀) of new analogs based on these structural features. researchgate.netmdpi.com Such models provide valuable data on the specific functionalities and properties (like lipophilicity and surface area) required to develop more potent agents. mdpi.com

The following table summarizes SAR findings for a series of thieno[2,3-d]pyrimidine (B153573) derivatives, illustrating how systematic modifications affect inhibitory potency against the enzyme Notum.

CompoundModification on Thienopyrimidine ScaffoldNotum IC50 (nM)
65-H (removal of Cl)1400
75-Me (replacement of Cl)79
82-Me, 5-Me>10000
95-CF332
106-CF334
116-CN2300
125-Cl, 6-CN1500

Data adapted from Reference nih.gov.

The amine group, particularly its position and substitution pattern, is often critical for a ligand's interaction with its biological target. For aminergic G-protein-coupled receptor (GPCR) ligands, a basic amine moiety is crucial for forming strong salt bridge interactions with conserved aspartic acid residues in the receptor binding pocket. mdpi.com The geometry of the amine fragment and the presence of substituents on the nitrogen atom can significantly influence the strength and stability of this key interaction, thereby affecting binding affinity and functional activity. mdpi.com

In the context of this compound, the 3-amine group represents a key pharmacophoric feature. It can act as a hydrogen bond donor, a crucial interaction for anchoring a ligand within a protein's binding site. acs.org The precise positioning of this amine is vital; studies on related heterocyclic systems have shown that altering the location of the nitrogen atom within a fused ring structure can lead to significant changes in binding affinity and receptor subtype selectivity. nih.gov

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel chemotypes, improve drug properties, and circumvent existing patents. nih.gov Scaffold hopping involves replacing the core molecular framework of a known active compound with a structurally different scaffold, while aiming to retain or improve biological activity by preserving key binding interactions. nih.govmdpi.com Bioisosteric replacement is a more subtle approach, involving the substitution of one atom or group of atoms with another that has similar physical or chemical properties, with the goal of enhancing potency or optimizing pharmacokinetic parameters. nih.gov

These strategies are actively used in research involving pyrrolopyrimidine cores. For example, in the pursuit of new Colony Stimulating Factor 1 Receptor (CSF1R) inhibitors, researchers have employed scaffold hopping by merging fragments of the approved drug Pexidartinib with a pyrrolo[2,3-d]pyrimidine nucleus. mdpi.com This approach, supported by molecular docking studies, aimed to create novel chemical entities with improved properties. mdpi.com

Mechanistic Investigations of Pyrrolo 1,2 a Pyrimidin 3 Amine Interactions with Biological Targets

Enzyme Inhibition and Activation Mechanisms by Pyrrolopyrimidine Derivatives

Pyrrolopyrimidine derivatives have been extensively studied as modulators of enzyme activity, primarily as inhibitors. Their ability to mimic the purine (B94841) structure of ATP makes them prime candidates for targeting ATP-dependent enzymes.

Kinase Inhibitor Research Utilizing Pyrrolopyrimidine Scaffolds

The pyrrolopyrimidine scaffold is a privileged structure in the development of kinase inhibitors for a range of diseases, including cancer. rsc.org Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many cancers. The development of inhibitors that can selectively target specific kinases is a major focus of cancer research.

Pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of several kinases, including:

Protein Kinase B (Akt) : A series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines were found to be potent inhibitors of PKBβ. nih.gov Further optimization led to compounds with improved oral activity and selectivity. nih.gov

p21-Activated Kinase 4 (PAK4) : Overexpression of PAK4 is linked to various cancers. Molecular dynamics simulations have been used to investigate the binding modes and inhibitory mechanisms of 7H-pyrrolo[2,3-d]pyrimidine derivatives as competitive inhibitors of PAK4. nih.gov

Janus Kinase (JAK) and Cyclin-Dependent Kinase (CDK) : Novel pyrrolo-pyrimidine derivatives have been synthesized and evaluated for their potential to target JAK1, JAK2, and CDK4. researchgate.net

LIM Kinases (LIMKs) : As downstream effectors of Rho-associated protein kinases (ROCKs) and p21-activated protein kinases (PAKs), LIMKs are promising cancer targets. Theoretical studies have explored the inhibition mechanism of pyrrolopyrimidine derivatives as LIMK2 inhibitors. nih.gov

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) : Pyrrolopyrimidine derivatives have been designed as non-nucleotide-derived ENPP1 inhibitors to stimulate the STING pathway for cancer immunotherapy. nih.govresearchgate.net

Discoidin Domain Receptor 2 (DDR2) : Tricyclic pyrrolo[2,3-d]pyrimidines have been identified as promising anticancer agents targeting the DDR2 active site. mdpi.com

The following table summarizes some of the kinase targets of pyrrolopyrimidine derivatives and their therapeutic potential.

Kinase TargetPyrrolopyrimidine Derivative ClassTherapeutic Area
Protein Kinase B (Akt)4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-aminesCancer
p21-Activated Kinase 4 (PAK4)7H-pyrrolo[2,3-d]pyrimidine derivativesCancer
Janus Kinase (JAK)Pyrrolo-pyrimidine derivativesCancer, Inflammatory Diseases
Cyclin-Dependent Kinase (CDK)Pyrrolo-pyrimidine derivativesCancer
LIM Kinases (LIMKs)Pyrrolopyrimidine derivativesCancer
ENPP1Pyrrolopyrimidine derivativesCancer Immunotherapy
DDR2Tricyclic pyrrolo[2,3-d]pyrimidinesCancer

Inhibitor Binding Modes and Specificity Studies

Understanding the binding mode of an inhibitor is crucial for designing more potent and selective compounds. For pyrrolopyrimidine-based kinase inhibitors, the core scaffold typically binds to the hinge region of the kinase active site, mimicking the adenine (B156593) ring of ATP. rsc.org The substituents on the pyrrolopyrimidine core then project into different pockets of the active site, determining the inhibitor's potency and selectivity.

Molecular docking and molecular dynamics (MD) simulations are powerful tools for studying inhibitor binding modes. For example, in the case of LIMK2 inhibitors, MD simulations revealed that a key hydrogen bond between the pyrrolopyrimidine core and the amino acid Ile408, along with other hydrogen bonds and hydrophobic interactions, are crucial for binding. nih.gov Similarly, for ENPP1 inhibitors, docking studies showed that the pyrrolopyrimidine core forms π-π interactions with tyrosine residues in the cGAMP binding site. tandfonline.com

Specificity is a critical aspect of kinase inhibitor development, as off-target effects can lead to toxicity. The selectivity of pyrrolopyrimidine inhibitors can be modulated by altering the substituents on the core scaffold. For instance, in the development of Akt inhibitors, replacing the pyrrolo[2,3-d]pyrimidine scaffold with a 7-azaindole (B17877) led to a decrease in selectivity over PKA. nih.gov This was attributed to a change in the preferred conformation of the piperidine (B6355638) ring relative to the bicyclic core. nih.gov

Receptor Modulation and Ligand-Binding Studies

Beyond enzyme inhibition, pyrrolopyrimidine derivatives have also been investigated as modulators of receptor function, particularly G-protein coupled receptors (GPCRs).

Ligand-Receptor Interaction Profiling

Radioligand binding assays are a common method to determine the affinity of a compound for a specific receptor. Such studies have been employed to characterize pyrrolo[2,3-d]pyrimidine derivatives as ligands for the histamine (B1213489) H3 receptor (H3R). researchgate.netnih.gov These studies revealed that a bipiperidine moiety as a "warhead" resulted in higher affinity compared to piperazine (B1678402) or morpholine (B109124) motifs, and a naphthyl group in the arbitrary region enhanced affinity over a phenyl derivative. nih.gov

The following table highlights some pyrrolo[2,3-d]pyrimidine derivatives and their binding affinities for the histamine H3 receptor.

CompoundWarheadArbitrary RegionpKi for H3R
Compound ABipiperidinePhenyl6.50
Compound BBipiperidineNaphthyl6.90
Compound CPiperazinePhenyl< 5.0
Compound DMorpholinePhenyl< 5.0

Functional Modulation of Receptor Pathways

The interaction of a ligand with a receptor can lead to various functional outcomes, including agonism, antagonism, or inverse agonism. For pyrrolopyrimidine-based H3R ligands, their functional activity is often assessed in cell-based assays that measure downstream signaling events.

Furthermore, some pyrrolo[2,3-d]pyrimidine nucleosides have been shown to modulate cytokine production in human T cells. nih.gov Specifically, certain derivatives were found to enhance the production of Type 2 cytokines like IL-4 and IL-5, while suppressing Type 1 cytokines such as IFN-γ, IL-2, and TNF-α. nih.gov This cytokine-modulating property suggests their potential therapeutic application in diseases characterized by a polarized Type 1 cytokine response. nih.gov

In Silico Approaches for Target Identification and Validation

Computational methods, often referred to as in silico approaches, play an increasingly important role in drug discovery, from initial target identification to lead optimization. nih.gov For pyrrolo[1,2-a]pyrimidin-3-amine and its derivatives, these methods have been instrumental in identifying potential biological targets and elucidating their mechanisms of action.

One common in silico technique is molecular docking, which predicts the preferred binding orientation of a ligand to a target protein. afjbs.com This method has been used to identify potential targets for pyrrolo[1,2-a]quinoline (B3350903) derivatives by screening them against a panel of proteins. nih.gov For a pyrrolo[2,3-d]pyrimidine urea (B33335) derivative, molecular docking suggested a strong binding affinity to a target protein associated with antimicrobial activity. afjbs.com

Beyond target identification, in silico methods are also used for target validation. For instance, after identifying ENPP1 as a potential target for a series of pyrrolopyrimidine derivatives, docking studies were used to predict the binding mode and confirm that the compounds occupy the known cGAMP binding site. researchgate.nettandfonline.com

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling can predict the pharmacokinetic and safety properties of drug candidates, helping to prioritize compounds for further experimental validation. afjbs.com

The integration of various in silico methods, such as molecular docking, molecular dynamics simulations, and free energy calculations, provides a powerful toolkit for understanding the interactions of this compound derivatives with their biological targets and for designing novel therapeutic agents. nih.gov

Molecular Docking and Molecular Dynamics Simulations of Compound-Target Complexes

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of small molecules to their macromolecular targets. For the pyrrolo[1,2-a]pyrimidine (B7980946) class of compounds, these methods have provided significant insights into their mechanisms of action against various biological targets, including kinases, E3 ligases, and bacterial enzymes.

Molecular docking studies on pyrrolopyrimidine derivatives have been widely employed to predict their binding modes and affinities for various protein targets. For instance, research on pyrrolopyrimidine-based α-helix mimetics as dual inhibitors of MDM2 and MDMX revealed that the interactions are predominantly driven by shape complementarity, with van der Waals forces being the major contributor to the binding free energy. nih.gov In these complexes, the functional groups on the pyrrolopyrimidine scaffold mimic the spatial orientation of key amino acid residues of p53, such as Phe19, Trp23, and Leu26, enabling them to disrupt the p53-MDM2/MDMX interaction. nih.gov

Similarly, docking studies of amide-functionalized pyrrolo-pyrimidine derivatives against Janus kinase 1 (JAK1), Janus kinase 2 (JAK2), and cyclin-dependent kinase 4 (CDK4) have shown promising binding affinities, particularly for derivatives with heterocyclic substitutions. nih.govbenthamdirect.com These computational predictions have been instrumental in rationalizing the observed anticancer activities of these compounds. nih.govbenthamdirect.com Further research on pyrrolo[2,3-d]pyrimidine derivatives as multi-targeted kinase inhibitors also utilized molecular docking to demonstrate binding interactions with EGFR, Her2, VEGFR2, and CDK2, comparable to the established kinase inhibitor sunitinib. mdpi.com

MD simulations complement molecular docking by providing a dynamic view of the compound-target complex, allowing for the assessment of its stability and the characterization of detailed intermolecular interactions over time. Studies on pyrrolopyrimidine-based inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1) have used MD simulations to explore the binding mechanism systematically. nih.gov These simulations, combined with MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) calculations, help in understanding the structural determinants for potent inhibition. nih.gov In another example, MD simulations of a pyrrolo[1,2-a]quinazoline derivative bound to DNA gyrase B of Mycobacterium tuberculosis demonstrated the stability of the complex and provided insights for further optimization of the lead compound. nih.govnih.gov

The table below summarizes key findings from molecular docking and MD simulation studies on various pyrrolo[1,2-a]pyrimidine derivatives and their biological targets.

Compound ClassBiological TargetKey Findings from Docking and MD SimulationsReference(s)
Pyrrolopyrimidine-based α-helix mimeticsMDM2 and MDMXInteractions dominated by shape complementarity; mimics key p53 residues. nih.gov
Amide functionalized pyrrolo-pyrimidine derivativesJAK1, JAK2, CDK4Promising binding affinities, especially for heterocyclic substitutions. nih.govbenthamdirect.com
Pyrrolo[1,2-a]thieno[3,2-e]pyrimidine derivativesPI5P4K2C, Pim-1, NAMPT, DHFRIdentification of multiple potential targets for antitumor activity. nih.gov
Pyrrolo-pyrimidine based analogsFGFR1Elucidation of binding mechanisms and structural determinants for inhibition. nih.gov
Pyrrolo[1,2-a]quinazoline derivativeDNA gyrase B (M. tuberculosis)Stable binding in the active site, guiding lead optimization. nih.govnih.gov
Halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides'EGFR, Her2, VEGFR2, CDK2Binding interactions comparable to sunitinib. mdpi.com

Virtual Screening and Library Design for this compound Analogs

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach, often coupled with library design, accelerates the discovery of novel lead compounds. For the pyrrolo[1,2-a]pyrimidine scaffold, these methods have been pivotal in exploring its chemical space and identifying new derivatives with desired biological activities.

A notable example of virtual screening identified a pyrrolo[1,2-a]quinazoline derivative as a potential inhibitor of Mycobacterium tuberculosis DNA gyrase B. nih.govnih.gov In this study, a large dataset of natural products was filtered and docked against the enzyme's active site, leading to the identification of a promising hit. nih.govnih.gov Subsequent optimization of this hit, guided by the initial screening results, led to a derivative with improved binding energy, stability in MD simulations, and better pharmacokinetic profiles. nih.gov

The design of focused libraries of pyrrolo[1,2-a]pyrimidine analogs is another key strategy. By starting with a known active scaffold, medicinal chemists can generate a library of related compounds with diverse substitutions to explore the structure-activity relationship (SAR). For instance, the design and synthesis of novel pyrrolo[2,3-d]pyrimidines and pyrrolotriazolopyrimidines were based on a pharmacophore model generated from known VEGFR-TK inhibitors. nih.gov This approach led to the identification of compounds with significant in vitro antitumor activity. nih.gov

Furthermore, the development of libraries of pyrrolo[2,3-d]pyrimidine derivatives has been a successful strategy for discovering potent kinase inhibitors. acs.org By creating a series of these compounds, researchers have identified dual inhibitors of JAK/HDAC, which have shown efficacy in preclinical models of solid tumors. acs.org The design of these libraries often involves strategies like molecular hybridization and scaffold hopping to combine the pharmacophoric features of known bioactive molecules. mdpi.com

The table below outlines examples of virtual screening and library design efforts focused on the broader pyrrolopyrimidine scaffold.

MethodologyBiological Target/GoalOutcomeReference(s)
Virtual Screening of Natural ProductsM. tuberculosis DNA gyrase BIdentification of a pyrrolo[1,2-a]quinazoline derivative as a potential inhibitor. nih.govnih.gov
Library Design based on Pharmacophore ModelVEGFR-TKSynthesis of novel pyrrolo[2,3-d]pyrimidines and pyrrolotriazolopyrimidines with antitumor activity. nih.gov
Design and Synthesis of Focused LibraryJAK/HDAC Dual InhibitionDiscovery of potent dual inhibitors with efficacy in triple-negative breast cancer models. acs.org
Molecular Hybridization and Scaffold HoppingCSF1R InhibitionGeneration of novel and potent CSF1R inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold. mdpi.com
Structure-Based Virtual ScreeningHCV IRES subdomain IIaIdentification of new scaffolds with reduced basicity binding to the RNA target. rsc.org

Future Research Directions and Unexplored Avenues for Pyrrolo 1,2 a Pyrimidin 3 Amine

Development of Novel and Sustainable Synthetic Routes for Pyrrolo[1,2-a]pyrimidin-3-amine

The availability of robust and versatile synthetic methodologies is paramount for exploring the potential of the this compound scaffold. Current literature on the broader class of pyrrolopyrimidines highlights several strategies that could be adapted and optimized.

Future research should focus on:

Adapting Multi-component Reactions: One-pot, multi-component reactions offer an efficient and sustainable approach to complex molecules. Researchers have successfully synthesized related scaffolds like pyrrolo[1,2-a]thieno[3,2-e]pyrimidines and pyrrolo[2,3-d]pyrimidines using such methods. tandfonline.comnih.govscielo.org.mx A key future goal would be to design a novel multi-component reaction that directly yields the pyrrolo[1,2-a]pyrimidine (B7980946) core with the desired 3-amino functionality, or a precursor that can be easily converted.

Exploiting Cycloaddition Strategies: 1,3-dipolar cycloaddition reactions are powerful tools for constructing five-membered rings and have been used to create various pyrrolo-fused systems. rsc.orgresearchgate.netwikipedia.orgrsc.org Investigation into the intramolecular cycloaddition of specifically designed azomethine ylides could provide a direct route to the pyrrolo[1,2-a]pyrimidine framework.

Domino and Cascade Reactions: A reported synthesis of pyrrolo[1,2-a]pyrimidine enantiomers utilizes a domino ring-closure followed by a retro-Diels-Alder protocol. nih.gov Further exploration of cascade reactions, which build molecular complexity in a single operation, could lead to more efficient and atom-economical syntheses.

Green Chemistry Approaches: Emphasis should be placed on developing environmentally benign synthetic methods. This includes the use of green solvents like water, employing reusable catalysts such as nanoparticle-based catalysts, and using energy-efficient techniques like microwave irradiation, which has been applied in the synthesis of pyrrolo[1,2-a]pyrimidine enantiomers. tandfonline.comnih.gov

Synthetic StrategyPotential Application for this compoundKey Advantages
Multi-component Reactions Direct, one-pot synthesis from simple starting materials.High efficiency, atom economy, reduced waste. tandfonline.comscielo.org.mx
1,3-Dipolar Cycloaddition Construction of the core pyrrole (B145914) ring onto a pyrimidine (B1678525) precursor.High regioselectivity and stereoselectivity. wikipedia.org
Domino/Cascade Reactions Rapid assembly of the bicyclic scaffold from acyclic or simple cyclic precursors.Increased molecular complexity, operational simplicity. nih.gov
Sustainable/Green Methods Use of aqueous media, reusable catalysts, or microwave energy.Reduced environmental impact, lower cost, enhanced safety. tandfonline.comnih.gov

Exploration of Diverse Chemical Derivatizations at the 3-Amine Position

The 3-amino group is a critical functional handle for generating a library of diverse analogs, allowing for the systematic exploration of structure-activity relationships (SAR). Once a reliable synthesis of the core amine is established, future work should concentrate on its derivatization. The primary amino group offers a wealth of chemical transformations to modulate the compound's physicochemical properties, such as polarity, hydrogen bonding capacity, and steric profile.

Key derivatization strategies to explore include:

Acylation and Sulfonylation: Reaction with a wide array of acid chlorides, sulfonyl chlorides, and isocyanates to form amides, sulfonamides, and ureas, respectively. These functional groups can introduce new interaction points for protein binding.

Reductive Amination: Condensation with various aldehydes and ketones followed by reduction to yield secondary and tertiary amines, allowing for the introduction of diverse alkyl and aryl substituents.

Buchwald-Hartwig and Ullmann Couplings: Palladium- or copper-catalyzed cross-coupling reactions to form C-N bonds with a variety of aryl and heteroaryl halides. This strategy is highly effective for exploring substitutions that can engage in π-stacking or other specific interactions within a target binding site.

Scaffold Hybridization: Linking the 3-amino group to other known pharmacophores or privileged structures to create hybrid molecules with potentially novel or dual-target activities.

Reaction TypeReagentsResulting Functional GroupPurpose of Derivatization
Acylation Acid chlorides, AnhydridesAmideIntroduce H-bond acceptors/donors, vary lipophilicity.
Sulfonylation Sulfonyl chloridesSulfonamideIntroduce strong H-bond acceptors, mimic phosphate (B84403) groups.
Urea (B33335)/Thiourea (B124793) Formation Isocyanates, IsothiocyanatesUrea, ThioureaAdd H-bond donors/acceptors, increase rigidity.
Reductive Amination Aldehydes/Ketones, NaBH(OAc)₃Secondary/Tertiary AmineIntroduce basic centers, explore lipophilic pockets.
Buchwald-Hartwig Coupling Aryl/Heteroaryl Halides, Pd catalystDiaryl/Alkylaryl AmineSystematically probe aromatic substituent effects. mdpi.com

Integration of this compound in Fragment-Based Drug Design Strategies

Fragment-based drug design (FBDD) is a powerful strategy for identifying lead compounds by screening low-molecular-weight fragments that bind weakly to a biological target and then growing or linking them into more potent molecules. The pyrrolo[1,2-a]pyrimidine core is an ideal candidate for an FBDD approach due to its structural resemblance to the purine (B94841) scaffold, which is a key recognition element for many enzymes, particularly kinases. nih.gov

Future research avenues include:

Fragment Library Synthesis: Synthesizing the core this compound as a fragment for screening against various therapeutic targets, especially those where related isomers have shown activity.

Fragment-to-Lead Growth: Using the 3-amino group as a vector for fragment growth. Once a fragment hit is identified, the amine provides a straightforward attachment point for linking other chemical moieties to enhance binding affinity and selectivity. For example, researchers have successfully developed potent inhibitors by growing fragment hits of the related pyrrolo[2,3-d]pyrimidine scaffold. acs.org

Structure-Guided Design: Utilizing X-ray crystallography or NMR to determine the binding mode of the core fragment to its target. This structural information would then guide the rational design of more complex analogs by adding functionality that can form specific interactions with the protein binding site.

Advanced Computational Design and Predictive Modeling for this compound Analog Discovery

Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery. For a novel scaffold like this compound, these methods can guide synthetic efforts, prioritize compounds for screening, and provide insight into potential biological mechanisms.

Future computational studies should encompass:

Homology Modeling and Virtual Screening: For targets where experimental structures are unavailable, homology models can be built. These models, or existing crystal structures of related targets, can be used for large-scale virtual screening of a computationally generated library of this compound derivatives to identify initial hits.

Quantitative Structure-Activity Relationship (QSAR): Once an initial dataset of active compounds is generated, 3D-QSAR models like CoMFA and CoMSIA can be developed. These models provide predictive power and generate visual maps that highlight which steric and electronic features are favorable or unfavorable for activity, guiding the design of more potent analogs. tandfonline.com

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the ligand-protein complex, assess the stability of binding poses predicted by docking, and calculate binding free energies. tandfonline.com This provides a more accurate picture of the binding event than static docking alone.

ADMET Prediction: In silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogs should be employed early in the design process. This helps to de-prioritize compounds with likely poor pharmacokinetic profiles, saving time and resources.

Computational MethodObjectiveExpected Outcome
Virtual Screening/Docking Identify potential binders from a virtual library.Prioritized list of compounds for synthesis and biological testing. mdpi.com
3D-QSAR Correlate structural features with biological activity.A predictive model and 3D contour maps to guide analog design. tandfonline.com
MD Simulations Analyze binding stability and conformational changes.Insights into the dynamics of the ligand-protein interaction and more accurate binding energy estimates. tandfonline.com
ADMET Prediction Forecast pharmacokinetic and toxicity profiles.Early identification of compounds with potential liabilities.

Investigation into Novel Biological Pathways and Targets Modulated by this compound Scaffolds

The most critical area of future research is the comprehensive biological evaluation of the this compound scaffold and its derivatives. The structural similarity to purines and the proven activities of its isomers suggest that this scaffold is likely to interact with a range of biological targets, particularly those with ATP-binding sites. nih.gov

Key areas for biological investigation include:

Kinase Profiling: Given that pyrrolo[2,3-d]pyrimidine derivatives are potent inhibitors of numerous kinases—including RET, JAK, Aurora, LRRK2, and CSF1R—a primary focus should be to screen this compound analogs against a broad panel of kinases to identify potential targets in cancer, inflammation, and neurodegenerative diseases. mdpi.comacs.orgnih.govnih.govacs.org

Metabolic Enzyme Inhibition: Certain pyrrolopyrimidine analogs have been shown to inhibit enzymes involved in crucial metabolic pathways. For example, pyrrolo[3,2-d]pyrimidines can target mitochondrial one-carbon metabolism, while others inhibit enzymes in the de novo purine biosynthesis pathway. aacrjournals.orgnih.gov Investigating whether the this compound scaffold can modulate these or other metabolic pathways could open new therapeutic avenues.

Exploring Novel Targets: Beyond kinases and metabolic enzymes, the scaffold should be tested against other target classes. The diverse biological activities reported for fused pyrimidines, including antimicrobial and antiviral effects, suggest the potential for discovering entirely new mechanisms of action. researchgate.netresearchgate.net

Cellular Pathway Analysis: For any identified active compounds, mechanistic studies should be undertaken to understand their effects on cellular signaling pathways. This includes analyzing the phosphorylation status of downstream proteins for kinase inhibitors or measuring changes in key metabolite levels for metabolic enzyme inhibitors to confirm the mechanism of action in a cellular context.

Q & A

Q. What are the common synthetic routes for Pyrrolo[1,2-a]pyrimidin-3-amine derivatives?

this compound derivatives are typically synthesized via cyclization, cycloaddition, or functionalization of precursor heterocycles. For example, one-step methods involving base-catalyzed intramolecular cyclization of propargylamine derivatives with acylethynylpyrroles have been reported to yield pyrrolo[1,2-a]pyrazines efficiently . Alternative routes include annulation of imidazole or quinoxaline rings to pyrrole scaffolds using halocarbonyl compounds or activated alkynes under mild conditions . Characterization often relies on multinuclear NMR spectroscopy and X-ray crystallography to confirm regioselectivity .

Q. How are this compound derivatives characterized structurally?

Structural elucidation combines multinuclear NMR (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}, 19F^{19}\text{F}) to identify substituent effects and regiochemistry , mass spectrometry for molecular weight confirmation, and X-ray diffraction for absolute stereochemical assignments . For example, X-ray studies of pyrrolo[1,2-a]quinoxalin-4(5H)-ones revealed exocyclic enamine configurations critical for bioactivity .

Q. What biological activities are associated with this compound scaffolds?

These compounds exhibit diverse bioactivities, including antimicrobial (e.g., against Anopheles arabiensis larvae and Mycobacterium tuberculosis), antioxidant , and kinase inhibition (e.g., CK2 inhibition) . Pyrrolo[1,2-a]pyrazine-1,4-dione derivatives isolated from Streptomyces and Bacillus strains showed potent antimicrobial properties via disruption of microbial cell membranes .

Advanced Research Questions

Q. How can reaction selectivity be optimized in the synthesis of this compound derivatives?

Selectivity depends on substituent electronic effects and catalytic systems . For example, trifluoromethylthiolation reactions using Au(I) or Cs2_2CO3_3 catalysis favor SCF3_3-substituted pyrroloindolones by stabilizing transition states . Adjusting solvent polarity (e.g., DMF vs. EtOAc) and temperature can shift products between pyrrolo[1,2-a]quinoxalines and benzimidazoles . Mechanistic studies using DFT calculations or isotopic labeling are recommended to refine conditions .

Q. How do structural modifications impact the bioactivity of this compound derivatives?

Substituent positioning (e.g., trifluoromethyl groups at C3 vs. C7) significantly alters pharmacokinetics and target binding. For instance, trifluoromethyl groups enhance metabolic stability and CNS penetration in kinase inhibitors . Ring saturation (e.g., dihydro vs. perhydro derivatives) modulates conformational flexibility, affecting interactions with enzymatic active sites . Quantitative structure-activity relationship (QSAR) models and molecular docking (e.g., with AutoDock Vina) are critical for rational design .

Q. What strategies resolve contradictions in reported biological data for this compound analogs?

Discrepancies often arise from assay variability (e.g., cell line specificity) or impurity profiles . Rigorous analytical validation (HPLC purity >98%) and standardized bioassays (e.g., MIC determination per CLSI guidelines) are essential . For kinase inhibitors, confirm target engagement via phosphorylation assays or crystallography . Meta-analyses of published IC50_{50} values can identify trends obscured by experimental noise .

Q. What computational tools are effective for predicting this compound reactivity and bioactivity?

Density functional theory (DFT) predicts regioselectivity in cycloadditions by analyzing frontier molecular orbitals . Molecular dynamics simulations (e.g., GROMACS) model ligand-receptor interactions for kinase inhibitors . Machine learning platforms like DeepChem can prioritize synthetic targets by training on datasets of reported bioactivities .

Q. How can catalytic systems improve the sustainability of this compound synthesis?

Gold(I) catalysis enables atom-economical macrocyclization for alkaloid synthesis , while photoredox catalysis (e.g., Ru(bpy)32+_3^{2+}) reduces reliance on toxic reagents for C–H functionalization . Solvent-free mechanochemical grinding has been applied to pyrroloimidazole synthesis, reducing waste . Life-cycle assessments (LCAs) are recommended to quantify environmental impacts .

Methodological Guidance

Q. What experimental controls are critical for reproducibility in this compound synthesis?

  • Moisture-sensitive reactions : Use Schlenk lines or gloveboxes for air-sensitive intermediates .
  • Catalyst loading : Optimize via design of experiments (DoE) to avoid overuse of precious metals (e.g., Au, Pd) .
  • Byproduct monitoring : Employ inline IR or LC-MS to detect side products early .

Q. How to address low yields in multi-step this compound syntheses?

  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection to prevent undesired cyclizations .
  • Flow chemistry : Continuous flow systems improve heat/mass transfer in exothermic steps (e.g., cycloadditions) .
  • Microwave-assisted synthesis : Reduces reaction times for slow steps (e.g., from 24 h to 30 min) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.